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Uranyl fluoride

Cat. No.: B8534681
M. Wt: 308.025 g/mol
InChI Key: KCKICANVXIVOLK-UHFFFAOYSA-L
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Description

Uranyl fluoride, with the chemical formula UO2F2, is an inorganic compound appearing as a brilliant orange to pale yellow, hygroscopic solid . It is highly soluble in water and decomposes when heated above approximately 300°C, emitting toxic hydrogen fluoride fumes . A significant application of this compound is in the field of nuclear nonproliferation and safeguards. It is a primary hydrolysis product of uranium hexafluoride (UF6), the gas used in uranium enrichment processes . Consequently, the detection of UO2F2 particulates in the environment is a critical tracer for monitoring nuclear fuel cycle activities and verifying international treaties . Researchers utilize advanced techniques like laser-induced breakdown spectroscopy (LIBS) and laser-induced fluorescence (LIF) for the remote sensing and analysis of this compound . From a fundamental research perspective, this compound serves as a key system for studying uranyl chemistry. Its distinct Raman spectroscopic signatures, particularly the symmetric stretching vibration of the uranyl ion (O=U=O), are sensitive to the coordination environment and the presence of water molecules, making it a model compound for investigating ligand complexation and solvent effects . Studies using inelastic neutron scattering (INS) and density functional theory (DFT) calculations further leverage UO2F2 to understand lattice dynamics and the influence of water adsorption on its structural properties . This product is intended for research purposes only in controlled laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety protocols must be followed, as soluble uranium compounds are chemical and radiological hazards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F2O2U B8534681 Uranyl fluoride

Properties

Molecular Formula

F2O2U

Molecular Weight

308.025 g/mol

IUPAC Name

dioxouranium(2+);difluoride

InChI

InChI=1S/2FH.2O.U/h2*1H;;;/q;;;;+2/p-2

InChI Key

KCKICANVXIVOLK-UHFFFAOYSA-L

Canonical SMILES

O=[U+2]=O.[F-].[F-]

Origin of Product

United States

Synthesis and Formation Mechanisms of Uranyl Fluoride

Common Synthesis Methods

The synthesis of uranyl fluoride (B91410) can be achieved through several established methods in a laboratory setting. A prevalent technique involves the reaction of uranium trioxide (UO₃) with anhydrous hydrogen fluoride gas (HF) at elevated temperatures, typically between 350 and 500 °C. acs.orgnih.gov Another common approach is through precipitation from an aqueous solution containing uranyl peroxide (UO₄) and hydrofluoric acid. acs.orgnih.gov The hydrolysis of uranium hexafluoride (UF₆) upon contact with water or moisture is also a direct route to forming uranyl fluoride. osti.govbionity.comwikipedia.org

Recent research has focused on developing novel synthesis techniques to control the morphology and size of this compound particles. acs.orgnih.gov One such method involves the fluorination of UO₃ microspheres using hydrogen fluoride gas generated in situ from the thermal decomposition of a bifluoride salt. acs.orgnih.gov This approach has successfully produced crystalline anhydrous UO₂F₂ microspheres with well-preserved morphology. acs.orgnih.gov The reaction of U₃O₈ with silver bifluoride (SBF) has also been shown to be an efficient way to create microrod and microplate structures of UO₂F₂. nih.gov

Gas-Phase Hydrolysis Investigations

Chemical Properties

This compound is a hygroscopic compound, readily absorbing moisture from the air. wikipedia.org This interaction with water can lead to changes in its color, from a brilliant orange to yellow. wikipedia.orgibilabs.com It is very soluble in water. wikipedia.org When heated, this compound is stable in air up to 300°C, above which it slowly decomposes to form triuranium octoxide (U₃O₈). bionity.comwikipedia.orgibilabs.com Upon further heating to decomposition, it emits toxic fluoride fumes. nih.govibilabs.com

A significant aspect of its chemical behavior is its reactivity with water. The hydrolysis of this compound is a key area of study. Under humid conditions, hydrated this compound can undergo a loss of fluorine to form a uranyl hydroxide (B78521) species. ornl.govresearchgate.net This can be further hydrated to form a uranyl peroxide species. ornl.govresearchgate.net The water vapor pressure is a driving factor in the formation of both the hydroxide and peroxide products. ornl.govresearchgate.net

Laboratory-Scale Aerosol Reactor Studies

Physical and Structural Properties

Anhydrous this compound typically appears as a pale yellow or brilliant orange crystalline solid. nih.govwikipedia.org It possesses a rhombohedral crystal structure. iucr.org The uranyl ions (UO₂²⁺) are coordinated to six fluoride ligands. wikipedia.org The structure is described as a layer-type, with planes of uranium atoms. iucr.org

The properties of this compound are summarized in the interactive table below.

PropertyValue
Molecular Formula UO₂F₂
Molar Mass 308.024 g/mol
Appearance Brilliant orange to yellow solid
Density 6.37 g/cm³
Melting Point Decomposes at 300 °C
Crystal Structure Rhombohedral

Data sourced from multiple references. nih.govwikipedia.orgibilabs.com

Spectroscopic and Analytical Characterization

Vibrational Spectroscopy (Raman and IR)

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, are powerful non-destructive techniques for characterizing this compound. tennessee.edu These methods provide insights into the local structure of the material, such as the coordination environment of the uranyl ion and the presence of water molecules in hydrated forms. tennessee.edu The symmetric stretching mode (ν₁) of the U=O bond in the uranyl cation is particularly informative and gives a strong, characteristic peak in the Raman spectrum, typically observed between 860 and 880 cm⁻¹. acs.org For anhydrous this compound, a Raman peak around 915 cm⁻¹ is characteristic, while a peak at approximately 868 cm⁻¹ is associated with the hydrated form. osti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F MAS (Magic Angle Spinning) NMR, is a valuable tool for probing the local environment of fluorine atoms in this compound and its hydrates. acs.org In a study of this compound sesquihydrate (UO₂F₂·1.57H₂O), which has seven distinct crystallographic fluorine sites, ¹⁹F NMR revealed six distinct peaks. acs.org Computational modeling, specifically GIPAW (Gauge-Including Projector Augmented Wave) calculations, can be used in conjunction with experimental NMR data to assign the observed spectral features to specific fluorine sites within the crystal structure. acs.org This combined approach provides a detailed understanding of the structure at the molecular level. acs.org Static and ¹⁹F magic angle spinning NMR have also been used to detect the formation of small amounts of this compound during the hydrolysis of uranium tetrafluoride. srs.gov

X-ray Diffraction (XRD)

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of this compound and its various phases. iucr.org Powder XRD is commonly used to identify the crystalline phases present in a sample. iucr.org The ideal structure of anhydrous this compound has been determined to be rhombohedral. iucr.org XRD studies have also been crucial in characterizing the structure of hydrated forms of this compound, such as [(UO₂F₂)(H₂O)]₇·4H₂O. osti.gov Furthermore, XRD is used to track the structural changes that occur during chemical transformations, for instance, the conversion of hydrated this compound to a uranyl hydroxide species under humid conditions. researchgate.net

Reactivity and Transformation

Hydrolysis and Formation of Hydrates

This compound readily reacts with water, a process known as hydrolysis, to form various hydrated species. tennessee.eduosti.gov The primary hydrolysis product of uranium hexafluoride (UF₆) is this compound itself. tennessee.eduosti.gov Anhydrous this compound is hygroscopic and will absorb atmospheric moisture to form hydrates. wikipedia.orgiucr.org The degree of hydration can vary, and several hydrated phases have been identified or proposed, including UO₂F₂·1.5H₂O and UO₂F₂·2H₂O. acs.org The crystal structure is highly dependent on the level of hydration. acs.org One well-characterized hydrate (B1144303) has the formula [(UO₂F₂)(H₂O)]₇•4H₂O. osti.gov The transition between anhydrous and hydrated forms can be observed through techniques like Raman spectroscopy, with distinct peaks corresponding to each phase. osti.gov

Reactions with Fluoride Donors

The interaction of this compound with fluoride donor species can lead to the formation of complex this compound anions. In aqueous solutions, the successive complexation of the uranyl ion (UO₂²⁺) with fluoride ions (F⁻) has been systematically studied using Raman spectroscopy. rsc.org This research has identified a series of complexes: UO₂F⁺, UO₂F₂(aq), UO₂F₃⁻, UO₂F₄²⁻, and UO₂F₅³⁻. rsc.org In the solid state, reactions with fluoride-containing compounds can also yield new materials. For example, the fluorination of U₃O₈ with ammonium (B1175870) bifluoride can produce (NH₄)₃UO₂F₅. frontiersin.org

Reduction to Uranium Tetrafluoride

The reduction of this compound can be a pathway to produce other important uranium compounds, such as uranium tetrafluoride (UF₄), which is a key intermediate in the production of uranium metal and UF₆. srs.gov The reduction of UO₂F₂ can be achieved using hydrogen gas at elevated temperatures, typically in the range of 350-800 °C. Research has shown that this reduction process can proceed through the formation of a stable uranium oxyfluoride intermediate before ultimately yielding uranium dioxide.

Advanced Structural Characterization of Uranyl Fluoride and Its Hydrates

Crystallographic Analysis of Anhydrous Uranyl Fluoride (B91410)

Anhydrous uranyl fluoride (UO₂F₂) possesses a well-defined, yet intricate, crystal structure characterized by a specific lattice system and a layered arrangement that is prone to disorder.

The ideal crystal structure of anhydrous this compound belongs to the rhombohedral system. iucr.orgaip.org It is described by the space group R-3m. iucr.orgaip.orgiucr.orgresearchgate.net The unit cell of this rhombohedral structure contains one molecule of UO₂F₂. iucr.org For convenience, the structure is often described using a hexagonal basis. aip.orgosti.govaip.org The experimental lattice parameters have been determined with high precision, defining the dimensions of the crystal lattice. iucr.orgaip.orgaip.org

Table 1: Crystallographic Data for Anhydrous this compound (UO₂F₂)

Parameter Rhombohedral Cell Hexagonal Cell Source
Crystal System Rhombohedral Hexagonal iucr.orgaip.org
Space Group R-3m R-3m iucr.orgaip.org
a 5.755 kX 4.200 Å iucr.orgaip.org
c - 15.708 Å aip.org
α 42° 47' - iucr.org

The crystal structure of anhydrous UO₂F₂ is a layer-structure type. iucr.orgiucr.org Each layer is composed of linear uranyl ions ([UO₂]²⁺) oriented perpendicular to the planes, with each uranium atom also bonded to six fluorine atoms in the equatorial plane. iucr.orgaip.org The uranium atoms within these planes are separated by a distance of 5.22 Å. iucr.orgiucr.org The oxygen atoms of the uranyl group are positioned 1.91 Å above and below the plane of the uranium atoms, while the fluorine atoms are located 0.61 Å above and below this plane. iucr.orgiucr.org

The layers themselves are electrically neutral and are held together by weak, long-range interactions. iucr.orgaip.org These interlayer forces consist of tenuous bonds between the oxygen atoms of the uranyl groups and the fluorine atoms of adjacent layers, as well as O-O van der Waals forces. iucr.orgosti.gov The distance between interlayer uranyl oxygens is approximately 3.3 Å. aip.org This weak bonding allows for the intercalation of water molecules between the layers. aip.orgosti.gov

A significant feature of all actual samples of anhydrous this compound is the presence of stacking disorder. iucr.orgiucr.org This disorder arises from the different possible arrangements of the three layers that make up the hexagonal unit cell. osti.gov The weak interlayer bonding facilitates this phenomenon, resulting in anomalous features in X-ray diffraction patterns, such as significant line broadening, particularly for reflections associated with the c-axis. iucr.orgosti.gov The degree of this stacking disorder can vary between samples and is influenced by the material's thermal history; order tends to increase with heat treatment. iucr.orgiucr.org While the creation of a stacking fault in the ideal structure without water is energetically costly, the presence of intercalated water molecules is thought to mediate and contribute to the observed disorder. aip.orgtennessee.edu

Layered Structural Arrangements and Interlayer Interactions

Elucidation of Hydrated this compound Structures

This compound is hygroscopic and readily forms hydrates upon exposure to moisture. aip.orgosti.gov The characterization of these hydrated phases has revealed specific stoichiometries and complex crystal structures.

Several hydrated forms of this compound have been identified. One of the most well-characterized is a hydrate (B1144303) with the chemical formula [(UO₂F₂)(H₂O)]₇·4H₂O. osti.govacs.orgosti.gov This corresponds to a stoichiometry of approximately 1.57 water molecules per uranium atom (UO₂F₂·1.57H₂O). osti.govosti.govsrs.govacs.orgnih.gov This phase can be produced by exposing anhydrous UO₂F₂ to a humid environment. osti.govacs.orgosti.gov The crystal structure of [(UO₂F₂)(H₂O)]₇·4H₂O is monoclinic, with the space group C2/c. acs.org It is important to note that this specific hydrate is not stable under conditions of high water vapor pressure, where it can undergo a chemical transformation, losing fluorine to form a uranyl hydroxide (B78521) hydrate. rsc.orgresearchgate.net

Table 2: Crystallographic Data for Hydrated this compound [(UO₂F₂)(H₂O)]₇·4H₂O

Parameter Value Source
Crystal System Monoclinic acs.org
Space Group C2/c acs.org
a 13.843 Å acs.org
b 9.801 Å acs.org
c 24.970 Å acs.org
β 104.94° acs.org

In the hydrated phase [(UO₂F₂)(H₂O)]₇·4H₂O, the coordination of the uranyl ion changes from the six-coordinate environment in the anhydrous structure. acs.orgosti.gov Each uranyl ion is coordinated by five equatorial ligands, forming a pentagonal bipyramid. osti.govacs.orgosti.gov These five ligands consist of four fluorine atoms and one water molecule. osti.govacs.orgosti.gov In this structure, a total of seven water molecules are directly coordinated to the uranium centers, while an additional four water molecules are located within pores in the crystal lattice, hydrogen-bonded to the ligand water molecules. acs.orgosti.gov The coordination of the uranyl ion by five water molecules in the equatorial plane is also the predominant arrangement for the ion in aqueous solutions. unige.chresearchgate.netacs.orgmdpi.com

Water Molecule Localization and Dynamics within Hydrate Structures

The crystal structure of this compound hydrates, particularly the form identified as [(UO₂)₇F₁₄(H₂O)₇]·4H₂O, reveals a complex and well-defined arrangement of water molecules. acs.orgosti.gov Within this structure, there are two distinct populations of water molecules. osti.gov The first group consists of seven water molecules that are directly coordinated as equatorial ligands to the uranyl ions ([UO₂]²⁺). acs.orgosti.gov Each of these ligand water molecules is part of a UO₂F₄(H₂O) pentagonal bipyramid. acs.org The second group comprises four additional water molecules that are not directly bonded to uranium but are instead held within pores in the crystal lattice through hydrogen bonds to the ligand waters. acs.orgosti.gov

The precise localization of hydrogen atoms within these water molecules has proven challenging for standard experimental techniques like X-ray diffraction, suggesting a degree of disorder or dynamic motion. tennessee.edu To probe these dynamics, quasielastic neutron scattering (QENS) has been employed. acs.orgosti.gov These studies have revealed significant differences in the mobility of the two water molecule populations. osti.govacs.org The more tightly bound equatorial ligand waters exhibit slower rotational motion compared to their hydrogen-bonded partners located in the pores. osti.govacs.org This indicates that the water molecules residing within the pores have considerably more freedom of movement than those directly participating in the coordination sphere of the uranyl ion.

Research has also shown that upon exposure to humidity, anhydrous this compound can intercalate water into its structure, with the water molecules occupying confined regions between the layers of the hexagonal structure. acs.orgosti.gov High-resolution QENS studies on partially hydrated this compound have identified two main components of water motion: a translational diffusive motion of water between the crystal layers and a slower, spatially restricted motion of water trapped within "pockets" in the structure. osti.govtandfonline.com

Table 1: Water Molecule Dynamics in [(UO₂)₇F₁₄(H₂O)₇]·4H₂O

Water Molecule TypeStructural RoleRotational Diffusion Rate (Dr)Reference
Equatorial Ligand WaterDirectly coordinated to the uranyl ion2.2 ps-1 osti.govacs.org
Hydrogen-Bonded WaterResides in pores, hydrogen-bonded to ligand waters28.7 ps-1 osti.govacs.org

Advanced Diffraction Techniques in Structural Analysis

The structural elucidation of this compound and its various hydrates relies heavily on advanced diffraction techniques. The complexity of these structures, particularly concerning the arrangement of water molecules and hydrogen atoms, necessitates the use of methods that can provide detailed information on both long-range crystalline order and the specific positions of light elements.

X-ray diffraction (XRD) is a fundamental technique for the characterization of crystalline materials, providing essential information about the long-range order of the crystal lattice. tennessee.eduosti.govresearchgate.net It is routinely used to identify the bulk phases of uranium compounds, including this compound and its hydrates. researchgate.netnih.govlanl.govacs.org The crystal structure of the hydrate [(UO₂)₇F₁₄(H₂O)₇]·4H₂O was initially determined using single-crystal XRD with MoKα radiation. osti.govresearchgate.net These analyses established its monoclinic crystal system and defined its unit cell parameters. acs.orgosti.gov

Powder X-ray diffraction (P-XRD) is particularly useful for tracking phase transitions, such as the hydration of anhydrous UO₂F₂ or the dehydration of its hydrates under varying environmental conditions. osti.govmdpi.com However, XRD has a significant limitation in this context: its scattering intensity is dominated by heavy atoms like uranium. acs.org Consequently, it is largely insensitive to lighter elements, especially hydrogen. tennessee.eduosti.gov This makes it impossible to experimentally determine the precise locations of hydrogen atoms in the water molecules and to fully map out the hydrogen-bonding network using XRD alone. tennessee.edu While XRD can distinguish between the anhydrous and hydrated forms, it struggles to differentiate between hydrates that differ primarily in the organization of their water molecules. osti.gov

Table 2: Crystallographic Data for [(UO₂)₇F₁₄(H₂O)₇]·4H₂O (Structure D) from X-ray Diffraction

Crystallographic ParameterValueReference
Crystal SystemMonoclinic osti.govresearchgate.net
Space GroupC2/c acs.orgosti.gov
a13.843 Å acs.orgosti.gov
b9.801 Å acs.orgosti.gov
c24.970 Å acs.orgosti.gov
β104.94° acs.orgosti.gov

Neutron diffraction serves as a powerful and essential tool that overcomes the primary limitation of XRD in studying hydrated compounds. osti.govmdpi.com Unlike X-rays, which interact with an atom's electron cloud, neutrons interact with the atomic nucleus. mdpi.com This results in a strong scattering signal from light elements, including hydrogen and its isotope deuterium (B1214612). acs.orgosti.govnih.gov This sensitivity makes neutron diffraction indispensable for determining the location of hydrogen atoms and providing a detailed picture of the water structure in this compound hydrates. tennessee.eduosti.gov

Neutron diffraction studies have been crucial in following the structural transitions that occur during the hydration of anhydrous UO₂F₂. acs.org These experiments have confirmed that the process involves an intermediate, liquid-like phase before the formation of the final crystalline hydrate structure. acs.org To mitigate the high incoherent scattering from hydrogen, which can obscure diffraction patterns, experiments are often conducted on samples prepared with deuterated water (D₂O). acs.orgosti.gov The use of high-resolution neutron diffraction provides a very sensitive probe of bond distances, generating a precise experimental foundation that can be used to validate and refine computational models, such as those derived from Density Functional Theory (DFT). aip.orgaip.org

Neutron diffraction fills this critical gap by precisely locating the hydrogen (or deuterium) atoms, thereby clarifying the orientation of water molecules and the intricate details of the hydrogen-bonding network. tennessee.eduosti.gov The combination of data from both XRD and neutron diffraction allows for the development of a complete and highly accurate structural model. mdpi.com This integrated approach was essential in clarifying the relationship between anhydrous and hydrated forms of this compound and in providing a detailed characterization of the hydrate's structure. osti.gov This synergy is often further enhanced by spectroscopic techniques, which probe the local chemical environment and complement the long-range structural information provided by diffraction. tennessee.eduresearchgate.net

Spectroscopic Investigations of Uranyl Fluoride Systems

Vibrational Spectroscopy for Structural and Chemical Information

Vibrational spectroscopic methods like Raman and infrared (IR) spectroscopy are powerful, non-destructive tools for characterizing the local structure of materials such as uranyl fluoride (B91410). tennessee.edu They provide information on functional groups, the equatorial coordination of the uranyl ion, and the structure of water in hydrated crystals. tennessee.edu The symmetric and asymmetric stretching modes of the uranyl ion (UO₂²⁺) are especially sensitive to its environment, including the number and type of ligands in the equatorial plane. tennessee.edu Consequently, shifts in the vibrational frequencies of these modes can indicate structural or chemical changes. tennessee.edu

Raman spectroscopy is particularly effective for studying the uranyl ion because the symmetric stretching mode of the UO₂²⁺ ion produces a strong signal. tennessee.edu This technique has been applied to various aspects of uranyl fluoride chemistry, from complex formation in solution to the characterization of solid-state properties.

Raman spectroscopy has been systematically employed to investigate the complexation of the uranyl ion (UO₂²⁺) with fluoride ions (F⁻) in aqueous solutions. researchgate.netrsc.org Through Raman spectral titration, where spectra are collected as the fluoride concentration is incrementally increased, the formation of successive this compound complexes can be monitored. researchgate.netrsc.org

Studies have identified the formation of five sequential complexes: UO₂F⁺, UO₂F₂(aq), UO₂F₃⁻, UO₂F₄²⁻, and UO₂F₅³⁻. researchgate.netrsc.org The UO₂F₅³⁻ complex was identified for the first time through this method. researchgate.netrsc.org By deconvoluting the Raman spectra obtained during titration, the characteristic symmetric stretching (ν₁) frequencies for each of these complexes have been determined. rsc.org The formation of higher-order fluoride complexes leads to a systematic shift in the Raman band to lower frequencies. nih.gov

Table 1: Symmetric Stretching Frequencies (ν₁) of this compound Complexes in Aqueous Solution

This compound Complex Symmetric Stretching Frequency (cm⁻¹)
UO₂²⁺(aq) 872.2 acs.org
UO₂F⁺ ~852–858
UO₂F₂(aq) ~842–847
UO₂F₃⁻ 837 rsc.org
UO₂F₄²⁻ 828 rsc.org
UO₂F₅³⁻ 817 rsc.org

Data compiled from multiple research findings. rsc.orgnih.govacs.org

The formation constants for these complexes have also been calculated from Raman titration data, providing quantitative insight into the thermodynamics of the system. rsc.orgnih.gov For instance, the logarithmic formation constants (log β) for the first four complexes have been determined to be in good agreement with literature values. rsc.org

The vibrational modes of this compound, particularly the symmetric O-U-O stretching vibration, are highly sensitive to the coordination environment of the uranyl ion. tennessee.edu In the solid state, anhydrous this compound (α-UO₂F₂) exhibits a characteristic Raman-active symmetric stretching mode (A₁g) at a higher frequency compared to its hydrated forms. nih.govresearchgate.net This is because the coordination of water molecules to the uranyl ion in hydrated phases weakens the U-Oyl bond, causing a downward shift in the stretching frequency. nih.govresearchgate.net

For example, the symmetric stretching vibration in partially hydrated UO₂F₂ is observed to be approximately 47 cm⁻¹ lower in energy than in the anhydrous structure. nih.govresearchgate.netosti.gov The presence of water can also lead to a two-peak decomposition of the uranyl stretching vibration in the Raman spectra, indicating multiple, distinct uranyl environments within the hydrated structure. nih.govresearchgate.netosti.gov

Quantum chemical calculations, such as those using density functional perturbation theory (DFPT), have been used to calculate the vibrational frequencies of anhydrous UO₂F₂. nih.govaip.org These theoretical calculations, when validated with experimental Raman and inelastic neutron scattering data, help to confirm the assignment of vibrational modes and provide a deeper understanding of the structure-to-signal correlations. nih.gov

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for Anhydrous UO₂F₂

Vibrational Mode Calculated Frequency (cm⁻¹) (DFPT) Experimental Frequency (cm⁻¹) (Raman)
A₁g (Symmetric Stretch) ~915 ~915
E_g ~850 ~850

Frequencies are approximate and depend on the specific computational and experimental conditions. nih.govaip.org

Temperature-dependent Raman spectroscopy is a powerful technique for monitoring phase transitions in this compound systems. nih.govosti.gov By collecting Raman spectra as a sample is heated or cooled, changes in the crystal structure or hydration state can be observed through shifts in the Raman bands. aip.orgaip.org

A notable application is the identification of the dehydration phase transition temperature for hydrated this compound. nih.govosti.gov As partially hydrated UO₂F₂ is heated, the coordinated and interstitial water molecules are driven off. This process can be tracked by monitoring the uranyl symmetric stretching peak. The transition from the hydrated form (with a peak around 868 cm⁻¹) to the anhydrous form (with a peak around 915 cm⁻¹) provides a clear indication of the phase change. nih.govresearchgate.net Through this method, a first-order dehydration phase transition temperature has been definitively identified at 125 °C. nih.govosti.govaip.org The spectra are collected continuously during a heating and cooling cycle, for example, between 25 °C and 200 °C, to observe these transitions. aip.orgaip.org

Spatially resolved Raman spectroscopic mapping is an emerging technique for the analysis of nuclear materials like this compound. researchgate.netosti.govnih.gov This method allows for the non-destructive chemical imaging of a sample, providing information about the spatial distribution of different chemical species. researchgate.netosti.gov

In the context of this compound, Raman mapping can be used to distinguish between different hydrated forms or degradation products on a microscopic scale. researchgate.net This is particularly important as this compound is hygroscopic and can transform into other species under ambient conditions. researchgate.netosti.gov

To perform Raman mapping, spectra are collected at thousands of points across a defined area of the sample. researchgate.net The resulting data can be used to generate chemical maps that visualize the intensity or frequency of specific Raman bands. For instance, a map could show the distribution of anhydrous UO₂F₂ (peak at ~915 cm⁻¹) versus a hydrated form (peak at ~868 cm⁻¹). researchgate.neteuropa.eu Researchers have focused on optimizing data collection parameters—such as laser power, exposure time, and optical magnification—to achieve high-throughput measurements while ensuring sample integrity, as some uranium compounds are susceptible to laser-induced transformations. researchgate.netosti.govnih.gov This optimization has led to significant reductions in the time required to obtain spatially resolved spectroscopic information. researchgate.netosti.gov

Infrared (IR) spectroscopy complements Raman spectroscopy in the study of this compound. tennessee.edu Due to different selection rules, the asymmetric uranyl stretching mode is typically dominant in IR spectra, whereas the symmetric stretch is strong in Raman spectra. tennessee.edu IR spectroscopy is also particularly sensitive to water and hydrogen-bonding interactions, making it well-suited for characterizing the water structure in crystal hydrates of this compound. tennessee.eduasianpubs.org

Studies have used IR spectroscopy to identify the fundamental vibrations of the uranyl ion and the anion in UO₂F₂. asianpubs.orgasianpubs.org The asymmetric stretching frequency (ν₃) of the UO₂²⁺ ion is observed in the IR spectrum, along with bending modes. asianpubs.org For instance, in UO₂F₂, the asymmetric stretching vibration occurs around 930-960 cm⁻¹, while a bending mode is found near 260 cm⁻¹. asianpubs.org Far-infrared spectroscopy is used to observe vibrations involving the heavier atoms, such as the U-F stretching and deformation modes. asianpubs.orgasianpubs.org

Temperature-dependent IR studies have also been conducted, for example, to monitor the hydrolysis of uranium hexafluoride (UF₆) and the subsequent formation of this compound. researchgate.net These experiments show the evolution of IR bands associated with intermediate complexes and the final UO₂F₂ product. researchgate.net

Table 3: Key Infrared Vibrational Frequencies for this compound

Vibrational Mode Species Observed Frequency (cm⁻¹)
Asymmetric Stretch (ν₃) UO₂²⁺ ~933 - 955
Symmetric Stretch (ν₁) UO₂²⁺ ~857
Bending Mode UO₂²⁺ ~260
Asymmetric Stretch UX₂ 450
Symmetric Stretch UX₂ 390

Data compiled from studies on UO₂F₂. asianpubs.orgresearchgate.net

Temperature-Dependent Raman Scattering for Phase Transition Monitoring

Inelastic Neutron Scattering for Lattice Vibrations and Water Coupling

Inelastic Neutron Scattering (INS) is a powerful technique for probing the lattice dynamics and the influence of water molecules in this compound systems. researchgate.netnih.gov Due to the large thermal neutron scattering cross-section of hydrogen, INS is particularly sensitive to its presence, making it ideal for studying hydrated forms of this compound. nih.gov

Research on partially hydrated this compound (UO₂F₂), a common hydrolysis product of uranium hexafluoride (UF₆), has utilized INS to understand the coupling between water molecules and the crystal lattice. researchgate.netnih.govaip.org These studies have shown that the presence of water significantly affects the vibrational properties of the material. researchgate.netaip.orgnih.govosti.gov

A key finding is the shift of the symmetric stretching vibration of the uranyl ion to a lower energy by approximately 47 cm⁻¹ in the partially hydrated structure compared to the anhydrous form. researchgate.netaip.orgnih.govosti.gov This shift is indicative of the coupling between water molecules and the lattice vibrations. researchgate.netaip.org Evidence for the interaction between water and the uranyl ion is further supported by the observation of a two-peak decomposition of the uranyl stretching vibration in Raman spectra and the presence of anion-hydrogen stretching vibrations in INS spectra. researchgate.netaip.orgnih.govosti.gov

Density Functional Theory (DFT) calculations are often used in conjunction with INS to deconvolve the complex spectra and separate the contributions of lattice motion from those of water coupling. researchgate.netnih.gov This combined experimental and computational approach allows for a more detailed understanding of the system, including the probable adsorption locations of interlayer water molecules. nih.gov The analysis of the Q-dependent Debye-Waller factor in INS data can help to separate spectral contributions by mass, revealing preferential coupling of water to the uranyl stretching vibrations. nih.gov

Table 1: Key Findings from Inelastic Neutron Scattering Studies of this compound

ObservationSignificanceReference
~47 cm⁻¹ downward shift in symmetric stretching vibrationIndicates coupling of water to lattice vibrations in hydrated UO₂F₂ researchgate.netaip.orgnih.govosti.gov
Two-peak decomposition of uranyl stretching vibrationSuggests interaction between water and the uranyl ion researchgate.netaip.orgnih.govosti.gov
Anion-hydrogen stretching vibrations in INS spectraDirect evidence of water interaction with the anion researchgate.netaip.orgnih.gov
Preferential water coupling to uranyl stretching vibrationsRevealed by Q-dependent Debye-Waller factor analysis nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for investigating the kinetics of fluoride exchange and the speciation of this compound complexes in solution. oup.comacs.orgoup.comdiva-portal.orgacs.org Studies have successfully used ¹⁹F NMR to observe the signal of coordinated fluoride at the equatorial positions of the uranyl ion, which appears approximately 80 ppm downfield from the signal of bulk fluoride ions. oup.comoup.com

Through the analysis of the areas of the coordinated and free ¹⁹F NMR signals, the existence of the pentafluoro complex, UO₂F₅³⁻, in aqueous solutions with high fluoride concentrations has been confirmed. oup.comoup.com The stability constant for the formation of this complex from UO₂F₄²⁻ has been determined. oup.comoup.com

Table 2: Rate Constants for Fluoride Exchange Reactions in this compound Systems

Reaction PathwayRate Constant (k)ConditionsReference
F⁻ exchange in UO₂F₄²⁻ and UO₂F₅³⁻k₄ and k₅ respectivelyAqueous solution oup.comoup.com
UO₂F⁺ + UO₂F₂ ⇌ UO₂FF + UO₂F⁺k₁,₂ ≈ 5 x 10⁴ M⁻¹s⁻¹-5 °C acs.orgdiva-portal.org
UO₂F⁺ + HF ⇌ UO₂F⁺ + HFk₁,HF ≈ 5 x 10⁴ M⁻¹s⁻¹-5 °C acs.orgdiva-portal.org
UO₂²⁺ + HF ⇌ UO₂F⁺ + H⁺k'₀,HF (forward), k₁,HF (reverse)-5 °C acs.orgdiva-portal.org

¹⁷O NMR spectroscopy provides valuable insights into the electronic structure of the uranyl ion (UO₂²⁺) in various chemical environments, including in the presence of fluoride. capes.gov.brresearchgate.net The chemical shifts of the ¹⁷O nucleus in the uranyl ion are sensitive to the nature of the ligands coordinated in the equatorial plane. capes.gov.brresearchgate.net

Studies have shown a correlation between the ¹⁷O NMR chemical shifts and the wavelengths of the UV-Visible absorption bands of uranyl complexes. capes.gov.brresearchgate.net Specifically, the ¹⁷O chemical shifts are related to the lowest electronic transition energies of these complexes. capes.gov.brresearchgate.net As the base strength of the equatorial ligands increases, the electronic transition bands of the uranyl entity shift to lower energies. capes.gov.brresearchgate.net This indicates that the electronic structure of the uranyl ion is directly influenced by its coordination environment.

Furthermore, oxygen isotope shifts observed in the ¹⁷O NMR spectra of the uranyl ion are thought to be predominantly caused by the increase in the lowest electronic transition energies. capes.gov.brresearchgate.net The ¹⁷O NMR spectrum of the uranyl ion enriched with ¹⁷O can show multiple peaks corresponding to different isotopomers, such as [¹⁶O=U=¹⁷O]²⁺, [¹⁷O=U=¹⁷O]²⁺, and [¹⁸O=U=¹⁷O]²⁺. researchgate.net

Solid-state Magic Angle Spinning (MAS) NMR spectroscopy is a powerful technique for characterizing the local chemical environment in crystalline solids like this compound hydrates. acs.orgnih.govacs.orgacs.orgsrs.govosti.govresearchgate.net High-resolution ¹⁹F MAS NMR has been particularly useful in studying this compound sesquihydrate (UO₂F₂·1.57H₂O). acs.orgnih.govacs.orgacs.orgsrs.govosti.govresearchgate.net

In the crystal structure of UO₂F₂·1.57H₂O, there are seven crystallographically distinct fluorine sites. acs.orgnih.govsrs.gov However, the ¹⁹F MAS NMR spectrum typically reveals six distinct peaks. acs.orgnih.govacs.orgacs.orgsrs.govresearchgate.net One of these peaks has double the intensity of the others, indicating that it corresponds to two different fluorine sites. acs.orgnih.govacs.orgacs.orgsrs.govresearchgate.net

To assign the observed spectral peaks to their specific crystallographic sites, experimental data is often combined with theoretical calculations. acs.orgacs.orgacs.orgsrs.govosti.gov The Gauge-Including Projector Augmented Wave (GIPAW) method, a plane-wave pseudopotential approach within Density Functional Theory (DFT), is used to calculate the ¹⁹F chemical shifts for a DFT-optimized crystal structure. acs.orgacs.orgacs.orgosti.gov The assignments made based on these calculations are further supported by two-dimensional double-quantum ¹⁹F MAS NMR experiments. acs.orgacs.orgsrs.govosti.gov

Table 3: Experimental ¹⁹F MAS NMR Chemical Shifts for UO₂F₂·1.57H₂O

Peak NumberChemical Shift (ppm)Relative IntensityCorresponding Fluorine SitesReference
1-33.31F_site_A acs.orgnih.govacs.orgacs.orgsrs.gov
29.11F_site_B acs.orgnih.govacs.orgacs.orgsrs.gov
325.71F_site_C acs.orgnih.govacs.orgacs.orgsrs.gov
433.02F_site_D, F_site_E acs.orgnih.govacs.orgacs.orgsrs.gov
539.01F_site_F acs.orgnih.govacs.orgacs.orgsrs.gov
648.21F_site_G acs.orgnih.govacs.orgacs.orgsrs.gov
Note: The specific assignment of peaks to crystallographic sites (F_site_A, etc.) is determined through a combination of experimental and computational methods.

17O NMR for Electronic Structure of the Uranyl Ion

Mass Spectrometry and Atomic Emission Techniques

Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid analytical technique that has been successfully employed for the elemental and isotopic analysis of this compound. osti.govornl.govacs.organs.orgosti.gov This method involves focusing a high-energy laser pulse onto a sample, which ablates a small amount of material and creates a micro-plasma. osti.govoptica.org As the plasma cools, it emits light with characteristic wavelengths for the elements present, which can be detected by a spectrometer. osti.govoptica.org

Hand-held LIBS systems have been evaluated for their ability to detect this compound surface contamination, demonstrating the potential for in-field applications. osti.gov These portable systems can provide rapid, location-specific information about residual material. osti.gov Studies have identified the detection limits for several uranium emission lines, with one line having a detection limit as low as 250 ppm in a sand matrix. osti.gov

A significant advancement in this area is the simultaneous use of LIBS and Laser Ablation Multi-Collector Inductively Coupled Plasma-Mass Spectrometry (LA-MC-ICP-MS). ornl.govacs.organs.orgosti.govnih.gov In this combined approach, a single laser pulse is used to create the plasma for LIBS analysis, and the ablated material is simultaneously transported into the MC-ICP-MS for high-precision isotopic analysis of uranium (e.g., ²³⁴U, ²³⁵U, and ²³⁸U). acs.orgosti.govnih.gov This integrated technique allows for the rapid measurement of both the fluorine content (from LIBS) and the uranium isotopic ratios (from MC-ICP-MS) in individual this compound particles. ornl.govacs.organs.orgosti.gov This capability is particularly valuable for nuclear safeguards and nonproliferation efforts, as the presence of fluorine is indicative of uranium conversion and enrichment processes. ornl.govans.org

Table 4: Uranium Emission Lines and Detection Limits in LIBS Analysis of this compound

Uranium Emission Line (nm)Detection Limit (ppm) in Sand MatrixNotesReference
591.539250- osti.gov
682.691-Susceptible to self-absorption at high concentrations optica.org
Other linesVaries- osti.gov

Laser Ablation Multicollector Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Isotopic Characterization

Laser Ablation Multicollector Inductively Coupled Plasma Mass Spectrometry (LA-MC-ICP-MS) is a powerful technique for the high-precision isotopic analysis of solid samples, including individual this compound particles. osti.govacs.org This method involves focusing a high-energy laser onto a particle, causing it to ablate (vaporize). osti.govacs.org The ablated material is then transported by a carrier gas into an inductively coupled plasma mass spectrometer, which separates and measures the different isotopes of uranium with high precision. osti.govacs.org

This technique is crucial for determining uranium isotopic ratios, such as ²³⁴U/²³⁸U, ²³⁵U/²³⁸U, and ²³⁶U/²³⁸U. osti.govrsc.org The application of LA-MC-ICP-MS to this compound particles has the potential to significantly improve the accuracy of isotopic determination compared to other ICP-MS methods. rsc.org Recent advancements, including the use of high-speed, integrated ablation cells, have enhanced the signal-to-noise ratio and sample ion yield, leading to better precision in the analysis of sub-micron sized uranium oxide particles. rsc.org

In a pioneering study, this compound particles (less than 20 μm) were analyzed using a simultaneous Laser-Induced Breakdown Spectroscopy (LIBS) and LA-MC-ICP-MS setup. osti.govacs.org This allowed for the rapid measurement of both fluorine content and uranium isotopic ratios from the same particle. osti.govacs.org For instance, the average ²³⁵U/²³⁸U ratios for particle populations treated at 100 °C and 500 °C were determined to be 0.007262 (22) and 0.007231 (23), respectively, which were less than 0.2% from the expected value. osti.govacs.org The ²³⁴U/²³⁸U ratios for the same samples were 0.000053 (11) and 0.000050 (10), respectively. osti.govacs.org This rapid analysis, capable of processing over 80 particles in under 5 minutes, demonstrates a significant advancement in the field. osti.govacs.org

However, the analysis of ultra-transient signals from individual small particles presents challenges. A phenomenon referred to as 'blind time' can introduce bias in the measurements. rsc.org After accounting for this, the average precision for the uranium isotopic composition of sub-micron sized UOₓ particles using LA-MC-ICP-MS was found to be 3% relative standard deviation (1RSD) for ²³⁵U/²³⁸U and 8% 1RSD for ²³⁴U/²³⁸U. rsc.org

Calcination Temperature (°C)Average F/U RatioAverage ²³⁵U/²³⁸U RatioAverage ²³⁴U/²³⁸U Ratio
1002.78 ± 1.280.007262 (22)0.000053 (11)
5001.01 ± 0.500.007231 (23)0.000050 (10)

Simultaneous Detection Methodologies

Recent advancements have enabled the simultaneous detection of both fluorine and uranium isotopes within a single this compound particle, a significant development for nuclear nonproliferation monitoring. ornl.govfornl.org This is achieved by combining two analytical techniques: Laser-Induced Breakdown Spectroscopy (LIBS) and Laser Ablation Multicollector Inductively Coupled Plasma Mass Spectrometry (LA-MC-ICP-MS). acs.orgornl.gov

The process begins with a high-energy pulsed laser focused on a this compound particle. acs.organs.org The laser vaporizes the sample, creating a plasma. ornl.govans.org The light emitted from this cooling plasma is analyzed by LIBS to identify and quantify the elemental composition, specifically detecting fluorine with high sensitivity. ornl.govfornl.org Simultaneously, the ablated material from the plasma is swept by a helium gas stream into the MC-ICP-MS. ornl.govans.org The ICP-MS then provides high-precision measurements of the uranium isotopes (²³⁴U, ²³⁵U, and ²³⁸U). osti.govacs.org

This integrated approach acts as a "one-stop shop" for comprehensive particle analysis. ornl.gov It allows for the rapid characterization of numerous particles; for example, a study successfully analyzed over 40 particles, each about the size of a red blood cell, in less than five minutes. ornl.govans.org This capability is critical because the presence of both fluorine and specific uranium isotopic signatures in the same particle can provide valuable information about the material's origin and the processes it has undergone. fornl.org For instance, determining the fluorine-to-uranium ratio can indicate how long ago the particle was produced. fornl.org The successful analysis of UO₂F₂ particles subjected to different calcination temperatures demonstrated the method's ability to correlate changes in fluorine content with the processing history. osti.govacs.org

Electron Microscopy and X-ray Spectroscopy for Morphological and Elemental Analysis

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a fundamental tool for investigating the surface morphology and microstructure of this compound and its derivatives. acs.orgnih.gov This technique provides high-resolution images that reveal particle size, shape, and texture. researchgate.netacs.org

Studies have used SEM to characterize UO₂F₂ particles synthesized under various conditions. For example, the reaction of UO₃ microspheres with fluorinating agents at different temperatures resulted in UO₂F₂ particles with distinct morphologies. acs.orgnih.gov At 200°C, the reaction produced anhydrous UO₂F₂. acs.orgnih.gov SEM images of these products sometimes show fractured microspheres, a phenomenon attributed to the internal pressure from gas production during the reaction. nih.gov When larger UO₃ microspheres (around 300 μm) are used, significant morphological changes, including swelling and fractures, are observed, indicating that the original spherical shape is not retained. acs.orgnih.gov In contrast, using smaller UO₃ precursors (less than 4 μm) can lead to more consistent UO₂F₂ particulate materials, suggesting a size-controlled aspect to the synthesis. acs.orgnih.gov

SEM has also been employed to observe morphological changes in this compound due to environmental exposure. For instance, the hydrolysis of uranium hexafluoride (UF₆) at varying humidity levels produces particles whose morphology can be altered. researchgate.net SEM analysis of these hydrolysis products revealed that the shape of the particulates can be homogeneous, with some forming agglomerates. lanl.govosti.gov The morphology of these particles can range from divergent, radiating fibers to other textures depending on the deposition substrate and storage conditions. lanl.govosti.gov

Furthermore, SEM is used to examine the products of processes that start with this compound. In the synthesis of uranium oxides from UO₂F₂ precursors, SEM is used to investigate the microstructural properties of the resulting oxides. acs.orgnih.gov This includes identifying heterogeneous distributions of fluorine impurities which often correlate with unique morphological characteristics. acs.orgnih.gov

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique frequently coupled with Scanning Electron Microscopy (SEM) to determine the elemental composition of a sample. acs.orgosti.gov When the electron beam of the SEM interacts with the sample, it excites atoms, causing them to emit X-rays with energies characteristic of each element present. osti.gov EDS analysis of this compound particles consistently identifies the primary elemental constituents as uranium (U), oxygen (O), and fluorine (F). lanl.govosti.govosti.gov

EDS is particularly valuable for quantifying elemental ratios and tracking compositional changes. In studies of uranium oxides synthesized from this compound, EDS is used to quantify fluorine impurity concentrations. acs.orgnih.gov For example, heterogeneous distributions of fluorine can be identified by backscatter electron imaging and then quantified using EDS, revealing regions with elevated fluorine concentrations due to the incomplete reduction of UO₂F₂. acs.orgnih.gov In one study, specific flattened, platy subparticles within a uranium oxide matrix were found to have a high fluorine-to-uranium (F/U) ratio of 14.0 ± 1.5, as measured by EDS. nih.gov

The technique is also sensitive to changes in composition due to environmental factors. For instance, after exposing this compound hydrate (B1144303) particles to high humidity (75% and 100% RH) for extended periods, EDS analysis showed that the fluorine peak was no longer observable in the spectra of the hydrated samples, while the uranium and oxygen peaks remained, indicating a loss of fluorine. osti.gov Similarly, in studies of UO₂F₂ calcination, EDS has been used to observe lower F/U ratios in products treated at higher temperatures. researchgate.net

The acquisition parameters for EDS, such as beam voltage and scan duration, can be adjusted to optimize detection, especially for lighter elements like fluorine. acs.orgresearchgate.net For instance, longer scan times may be used to enable the detection of fluorine at lower concentrations in reduced materials. acs.orgresearchgate.net

ElementCharacteristic X-ray LineApproximate Energy (keV)
Fluorine (F)K-peak0.67
Oxygen (O)K-peak0.53
Uranium (U)M-peaks3.17 and 3.34

Focused Ion Beam (FIB-SEM) for Cross-Sectional Analysis

Focused Ion Beam (FIB) technology, typically integrated with a Scanning Electron Microscope (FIB-SEM), is a sophisticated technique for site-specific analysis and sample preparation. acs.orgsgs-institut-fresenius.de A FIB instrument uses a focused beam of ions, usually gallium (Ga⁺), to mill or remove material from a sample's surface with high precision. sgs-institut-fresenius.decern.ch This capability allows for the creation of cross-sections, providing a view of the subsurface structure and composition without the need for traditional mechanical polishing. sgs-institut-fresenius.decern.ch

In the context of this compound and related uranium compounds, FIB-SEM is employed to investigate internal microstructural properties and the distribution of impurities. acs.orgnih.gov For example, in the study of uranium oxides produced from UO₂F₂, a discrepancy was noted between the fluorine impurity concentrations measured by bulk analysis (like P-XRD) and surface-sensitive techniques (like EDS). acs.org FIB-SEM was used to create cross-sections of the material, which helped to resolve this discrepancy by revealing the internal distribution of fluorine. acs.org

The process allows for the visualization of features beneath the surface, such as the distribution of fluorine-rich regions that may not be apparent from top-down SEM imaging alone. acs.orgcern.ch By performing sequential FIB slicing and subsequent imaging (either with SEM or elemental mapping via EDS), a three-dimensional reconstruction of the particle's volume can be generated, a technique known as FIB-SEM tomography. cern.chaip.org

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) for Aqueous Speciation Studies

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS), also referred to as Time-Resolved Emission Spectroscopy (TRES), is a highly sensitive and selective method used to study the speciation of luminescent species like the uranyl(VI) ion in aqueous solutions. rsc.orgd-nb.info The technique involves exciting a sample with a short laser pulse and then measuring the decay of the resulting fluorescence over time. d-nb.info By analyzing the fluorescence lifetimes and the emission spectra, different uranyl species in solution can be distinguished, as each complex often has a unique spectroscopic signature. rsc.orgepj-conferences.org

TRLFS has been effectively used to investigate the complexation of uranyl(VI) with fluoride ions. rsc.orgd-nb.info In one study, by varying the fluoride concentration, researchers were able to extract the individual emission spectra for all four major uranyl(VI)-fluoride complexes: UO₂F⁺, UO₂F₂(aq), UO₂F₃⁻, and UO₂F₄²⁻. rsc.org This allows for a detailed understanding of how speciation changes with ligand concentration. Based on the speciation data derived from TRLFS, thermodynamic stability constants (log K*) for these complexes can be calculated. rsc.org

The application of TRLFS is not limited to simple systems. It is also used to probe uranyl speciation in complex natural waters, where uranyl can form complexes with various ligands such as carbonate, sulfate, and hydroxide (B78521). epj-conferences.org To enhance the luminescence signal, which can be weak at room temperature or quenched by other ions present (like chloride or iron), measurements are often performed under cryogenic conditions (e.g., at liquid nitrogen temperatures). rsc.orgepj-conferences.org

Challenges in TRLFS studies can arise from processes like the diffusion-controlled annihilation of excited states, which can lead to non-exponential fluorescence decay and complicate the determination of accurate lifetimes, especially at high excitation intensities. researchgate.net To ensure the reliability of data, inter-laboratory comparisons, or "round-robin" tests, have been conducted to compare results on standardized uranyl solutions, including those with fluoride, to validate the methods and data analysis approaches used by different research groups. d-nb.info

Computational Chemistry and Theoretical Modeling of Uranyl Fluoride

Quantum Mechanical (QM) and Hybrid QM/Molecular Mechanics (MM) Approaches

Quantum mechanical methods are fundamental to understanding the electronic and geometric properties of uranyl fluoride (B91410) and its complexes. For larger, solvated systems, hybrid QM/MM methods offer a balance between accuracy and computational feasibility.

The electronic structure of uranyl fluoride complexes, such as the [UO₂(H₂O)ₘFₙ]²⁻ⁿ series, has been a subject of extensive theoretical study. rsc.org Relativistic quantum chemical first-principles and ab initio calculations have been employed to model these complexes in both the gas phase and in aqueous solution, often using a conductor-like screening model (COSMO) to simulate bulk water. rsc.orgrsc.org For instance, Møller–Plesset second-order perturbation theory (MP2) has been shown to provide accurate geometrical parameters for these complexes. rsc.orgrsc.org

Studies on the [UO₂F₄]²⁻ complex have utilized various electronic structure methods to benchmark their accuracy against experimental data. researchgate.net It has been found that predictions of electron detachment energies at the RI-MP2 level performed on geometries optimized with the BP86 functional show good correlation with experimental and high-level CCSD(T) data. researchgate.net The electronic structure of UO₂Cl₄²⁻ has been compared to that of UO₂F₄²⁻, revealing that the frontier molecular orbitals in the chloride complex are dominated by ligand Cl 3p orbitals, while the U-O bonding orbitals are more stable. researchgate.net

X-ray photoelectron spectroscopy (XPS) of this compound (UO₂F₂) has been interpreted using relativistic Xα discrete variation (RXα-DV) calculations for a [(UO₂)F₆]⁴⁻ cluster, which represents the local uranium environment. These calculations confirm the direct participation of U5f electrons in chemical bonding and show that U6p electrons contribute to both inner and outer valence molecular orbitals.

Modeling the behavior of this compound in water is critical for understanding its environmental and chemical processes. Hybrid QM/MM methods have been successfully applied to study the aqueous solvation of complexes like [UO₂F₄]²⁻. nih.gov These studies have demonstrated that including a complete first solvation shell is essential to reproduce the experimentally observed heptacoordination of the uranium atom. nih.gov An effective computational strategy involves optimizing the coordinated uranium complex as the QM region, followed by single-point full QM calculations for energy computations. nih.gov

Further research on the [UO₂Fₙ(H₂O)₅₋ₙ]²⁻ⁿ series using density functional theory (DFT) with the COSMO model has shown that while there is good agreement with experimental geometric parameters, accurately capturing the variation in the uranyl U=O bond length as a function of fluoride coordination requires the explicit inclusion of water molecules in the second coordination sphere. researchgate.netnih.govresearchgate.net Specifically, adding five water molecules to the second coordination sphere around the complexes was necessary to reproduce this trend accurately. researchgate.netnih.gov The explicit modeling of this second sphere, particularly the hydrogen bonding to the fluoride ligands, is also crucial for obtaining vibrational frequencies that are in very good agreement with experimental results. rsc.orgrsc.org

The behavior of this compound in confined spaces, such as protein cavities, is relevant to its biochemistry and potential for bioremediation. The conformational and electronic properties of the [UO₂F₅]³⁻ complex within the hydrophobic cavities of the right-handed coiled-coil (RHCC) protein tetrabrachion have been investigated using hybrid QM/MM methods. nih.govresearchgate.netacs.org

Docking procedures revealed that the uranyl group has only two possible orientations within the protein's hydrophobic cavities. nih.govacs.org These orientations are exclusively along axes perpendicular to the main protein channel, as steric effects and interactions with isoleucine alkyl chains prevent orientation along the axial channel. nih.govacs.org The embedded complex is consistently positioned closer to the N-terminal isoleucine residues. nih.govacs.org Energy analysis indicates that these conformations are only stable in the largest of the hydrophobic cavities, where the structural and electronic properties of the embedded complex closely resemble its gas-phase structure. acs.org

Aqueous Solvation Modeling of this compound Species

Density Functional Theory (DFT) and Perturbation Theory Applications

DFT and related perturbation theories are workhorse methods in the computational study of this compound, providing valuable data on vibrational properties and the influence of different computational parameters on calculated results.

Density functional perturbation theory (DFPT) has been used to calculate the vibrational frequencies of anhydrous crystalline this compound (anh-UO₂F₂). aip.orgresearchgate.netosti.govaip.org These theoretical calculations are validated through comparison with experimental data from inelastic neutron scattering (INS) and temperature-dependent Raman scattering. aip.orgresearchgate.netosti.govaip.org

For aqueous complexes in the [UO₂(H₂O)ₘFₙ]²⁻ⁿ series, relativistic quantum chemical calculations have been performed to analyze Raman spectra. rsc.org The symmetrical stretching modes of UO₂F₃⁻ and UO₂F₄²⁻ have been assigned to Raman bands at 837 cm⁻¹ and 828 cm⁻¹, respectively, based on the deconvolution of experimental spectra guided by chemometrics and formation constants. rsc.org Theoretical calculations at the Møller–Plesset second-order perturbation theory level have shown that explicitly including water molecules in the second coordination sphere is critical for achieving good agreement between calculated and experimental vibrational frequencies. rsc.orgrsc.org In the case of partially hydrated UO₂F₂, the symmetric O-U-O stretching vibration is shifted lower in energy by approximately 47 cm⁻¹ compared to the anhydrous structure, indicating water coupling to the lattice vibrations. researchgate.netosti.govaip.org

The choice of exchange-correlation functional and the inclusion of a Hubbard parameter (+U) can significantly impact the calculated properties of anhydrous UO₂F₂. aip.org The formally closed-shell electronic structure of this compound makes it amenable to DFT calculations. aip.orgresearchgate.net Studies have investigated the effect of Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), and non-local van der Waals (vdW) functionals, as well as the spherically averaged Hubbard +U correction. aip.orgresearchgate.netosti.gov

Data Tables

Table 1: Calculated Geometric Parameters for Anhydrous UO₂F₂ with Different Functionals. Data sourced from Miskowiec et al. (2017). aip.org

XC FunctionalUeff (eV)U–Oyl (Å)U–F (Å)a (Å)c (Å)
LDA 0.01.762.374.0915.65
2.01.722.404.1015.60
4.01.692.444.1115.54
6.01.662.484.1215.48
GGA 0.01.792.424.2515.93
2.01.752.454.2615.86
4.01.712.494.2715.79
6.01.682.534.2815.72
vdW 0.01.782.414.1915.82
2.01.742.444.2015.76
4.01.702.484.2115.69
5.51.682.514.2215.64
6.01.672.524.2215.62
Experiment -1.682.434.2015.71

Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Anhydrous UO₂F₂. Data sourced from Miskowiec et al. (2017). aip.org

ModeLDA (U=4.0)GGA (U=4.0)vdW (U=5.5)Experiment
Eu218211214216
A₂u245238241-
Eg250242245246
Eu451431439440
A₂u899891904-
A₁g884873889889

Vibrational Frequency Calculations and Validation

Ab Initio Molecular Dynamics (AIMD) for Dynamic Simulations

Ab initio molecular dynamics (AIMD) serves as a powerful tool for simulating the dynamic behavior of this compound systems, particularly in hydrated forms. Unlike static calculations, AIMD allows for the explicit treatment of temperature and time, providing insights into the fluctuating interactions that govern the system's properties. This method is especially valuable for understanding systems with strong, fluctuating hydrogen bonding networks, such as those found in uranyl hydrates. tennessee.edu By calculating forces from the electronic structure at each step of a molecular dynamics trajectory, AIMD can accurately model complex chemical processes and vibrational properties that are not well-described by static techniques. tennessee.edu

The chemical behavior and stability of this compound are significantly influenced by its interaction with water. In its hydrated form, such as [(UO2F2)(H2O)]7·4H2O, two distinct populations of water molecules exist. The first consists of water molecules directly coordinated as ligands to the uranyl (UO₂²⁺) ion, while the second comprises water molecules that are not directly bound to uranium but are instead held within the crystal lattice by hydrogen bonds to the ligand waters.

The structure of hydrated this compound features pores where some water molecules reside. acs.org AIMD simulations can track the movement and interactions of these water molecules, providing data on bond lengths and the nature of the hydrogen bonding. core.ac.uk Analysis of AIMD trajectories can yield radial distribution functions (RDFs) that describe the average distances between atoms, such as the O–H lengths for different types of hydrogen bonds within the hydrated this compound structure. core.ac.uk

Thermodynamic Parameter Derivations from Computational Methods

Computational methods are instrumental in deriving key thermodynamic parameters for this compound and its related species, complementing and sometimes surpassing experimental measurements. Techniques ranging from density functional theory (DFT) to more complex approaches like constrained molecular dynamics simulations with thermodynamic integration are utilized to calculate properties such as enthalpies of formation, entropies, and free binding energies. researchgate.net

For gaseous this compound (UO₂F₂(g)), the standard enthalpy of formation (ΔfH⁰(298 K)) has been derived from mass spectrometric studies of sublimation and decomposition processes. These experiments, which observed both direct sublimation and decomposition, yielded a value of -1351.0 ± 6.3 kJ·mol⁻¹ for the enthalpy of formation of gaseous UO₂F₂. The sublimation process itself, UO₂F₂(s) ⇌ UO₂F₂(g), was found to have a standard enthalpy change (ΔH⁰(298 K)) of 302.5 ± 6.3 kJ·mol⁻¹.

In aqueous solutions, computational models can predict the stability and formation of various uranyl aquo-fluoro complexes. researchgate.netrsc.org By using constrained MD simulations and thermodynamic integration, the free binding energy between aqueous uranyl and fluoride to form [UO₂(H₂O)₄F]⁺ can be computed with excellent agreement with experimental values. researchgate.net These methods can also assess the stability of other complexes, such as [UO₂F₄(H₂O)]²⁻, which was found to be unstable against the loss of its water ligand in aqueous solution. researchgate.net The successive formation of complexes like UO₂F⁺, UO₂F₂(aq), UO₂F₃⁻, and UO₂F₄²⁻ has been studied, and their formation constants determined. rsc.org

Experimental calorimetric measurements provide benchmark data for these computational derivations. For solid this compound, the heat capacity has been measured from low temperatures (13 K) up to 418 K. nist.gov From these data, other thermodynamic functions like enthalpy, entropy, and free energy have been calculated at various temperatures. nist.gov For example, at 298.15 K, key thermodynamic values for solid UO₂F₂ have been established, which serve as a foundation for other calculations. usgs.gov The reduction of this compound with hydrogen has also been studied using quantitative differential thermal analysis (DTA) to determine the reaction enthalpies for its partial reduction steps. akjournals.com

The following tables summarize key thermodynamic data for this compound, including both experimentally measured and computationally derived values.

Table 1: Thermodynamic Properties of Solid this compound (UO₂F₂) at 298.15 K
PropertyValueUnitSource
Specific Heat (Cp)104.98J·mol⁻¹·K⁻¹ nist.gov
Enthalpy (H° - H₀°)19688J·mol⁻¹ nist.gov
Entropy (S°)135.44J·mol⁻¹·K⁻¹ nist.gov

Reactivity and Transformation Pathways of Uranyl Fluoride

Ligand Exchange Reactions and Kinetics

Two primary pathways dominate the exchange process:

Fluoride (B91410) exchange between two uranyl complexes: This is presumed to occur through the formation of a fluoride-bridging intermediate or transition state. An example is the exchange between UO₂F⁺ and UO₂F₂. diva-portal.orgacs.org

Fluoride exchange between a uranyl complex and HF/F⁻: An example is the reaction between UO₂F⁺ and H*F. diva-portal.orgacs.org

The majority of these exchange reactions exhibit rate constants of approximately 5 × 10⁴ M⁻¹s⁻¹ at -5°C. diva-portal.orgacs.org The exchange mechanism appears to follow the Eigen-Wilkins model, where the rate-determining step is the ligand-promoted dissociation of a coordinated water molecule. diva-portal.orgacs.org Notably, exchange reactions involving UO₂Fₙ²⁻ⁿ where n = 4 and 5 are significantly faster, suggesting different mechanistic pathways. diva-portal.org Further research has used quantum chemical methods to compare experimental data with theoretical models, supporting the formation of a U–F–U bridge as the rate-determining step in the fluoride exchange between two uranyl ions. researchgate.net

ReactantsRate Constant (k) at -5°C (M⁻¹s⁻¹)
UO₂F⁺ + UO₂F₂~ 5 x 10⁴
UO₂F⁺ + HF~ 5 x 10⁴
UO₂F₃⁻ + F⁻4.7 (± 1.3) x 10³
UO₂F₄²⁻ + F⁻8.5 (± 1.0) x 10³

Mechanistic Studies of Fluoride Exchange in Uranyl Fluoro Complexes

Two primary pathways for fluoride exchange have been identified. The first involves the exchange of fluoride between two uranyl complexes, which is thought to proceed through the formation of a fluoride-bridged intermediate or transition state. acs.orgacs.orgdiva-portal.org An example of this is the reaction between UO₂F⁺ and UO₂F₂. acs.orgacs.orgdiva-portal.org The second dominant pathway is the exchange of fluoride between a uranyl complex and HF or F⁻ in the solution, such as the reaction between UO₂F⁺ and H*F. acs.orgacs.orgdiva-portal.org The exchange between the bare uranyl ion (UO₂²⁺) and UO₂F⁺ primarily occurs through the reaction UO₂²⁺ + HF ⇌ UO₂F⁺ + H⁺. acs.orgacs.orgdiva-portal.org

The exchange rates for complexes with a higher number of fluoride ligands, specifically UO₂F₄²⁻ and UO₂F₅³⁻, are significantly faster than those for complexes with fewer fluoride ligands, suggesting a difference in the reaction mechanism for these species. acs.orgacs.orgdiva-portal.orgdiva-portal.org Furthermore, the rate of exchange was found to be approximately three times faster when deuterium (B1214612) fluoride (DF) was involved compared to hydrogen fluoride (HF). acs.orgacs.orgdiva-portal.orgdiva-portal.org

Determination of Rate Laws and Constants

At a temperature of -5 °C, many of these exchange reactions exhibit rate constants (kₘ,ₙ) on the order of 5 × 10⁴ M⁻¹ s⁻¹. acs.orgacs.orgdiva-portal.orgdiva-portal.org For the specific case of fluoride exchange in UO₂F₄²⁻ and UO₂F₅³⁻, the observed first-order rate constant, kₒₑₛₑ, can be expressed by the equation:

kₒₑₛₑ = (k₄ + k₅K₅[F⁻])[F⁻] / (1 + K₅[F⁻])

In this equation, k₄ and k₅ represent the exchange rate constants for the UO₂F₄²⁻ and UO₂F₅³⁻ complexes, respectively, and K₅ is the stability constant for the formation of UO₂F₅³⁻ from UO₂F₄²⁻ and F⁻. oup.comoup.com The stability constant K₅ was determined to be 1.31 mol⁻¹ kg. oup.comoup.com Activation parameters have also been determined for two of the reaction pathways, providing further insight into the energetics of the exchange process. acs.orgacs.orgdiva-portal.org

Rate Constants for Fluoride Exchange Reactions

ReactantsRate Constant (k)Temperature (°C)Notes
UO₂F⁺ + UO₂F₂≈ 5 × 10⁴ M⁻¹ s⁻¹-5Exchange between two uranyl complexes. acs.orgacs.orgdiva-portal.orgdiva-portal.org
UO₂F⁺ + HF≈ 5 × 10⁴ M⁻¹ s⁻¹-5Exchange between a uranyl complex and HF. acs.orgacs.orgdiva-portal.orgdiva-portal.org
UO₂²⁺ + HF≈ 5 × 10⁴ M⁻¹ s⁻¹ (reverse reaction)-5Formation of UO₂F⁺. acs.orgacs.orgdiva-portal.orgdiva-portal.org
UO₂F₄²⁻ + F⁻k₄Not specifiedComponent of overall observed rate. oup.comoup.com
UO₂F₅³⁻ + F⁻k₅Not specifiedComponent of overall observed rate. oup.comoup.com

Proposed Reaction Mechanisms (e.g., Eigen-Wilkins, Associative Interchange)

The experimental data suggest that the fluoride exchange reactions in many uranyl fluoro complexes proceed through an Eigen-Wilkins type of mechanism. acs.orgacs.orgdiva-portal.orgdiva-portal.orgrsc.orgcapes.gov.br In this model, the rate-determining step is the dissociation of a coordinated water molecule, which is promoted by the incoming ligand. acs.orgacs.orgdiva-portal.orgdiva-portal.org This is consistent with the observation that the water exchange rate in some ternary uranyl complexes is very similar to that in the aquated uranyl ion, UO₂(H₂O)₅²⁺. rsc.orgcapes.gov.br

However, for the faster exchange reactions involving UO₂F₄²⁻ and UO₂F₅³⁻, a different mechanism is indicated. acs.orgacs.orgdiva-portal.orgdiva-portal.org The large negative activation entropy for the fluoride exchange in these highly fluorinated complexes suggests an associative or associative interchange mechanism. oup.com This implies that the incoming fluoride ion directly participates in the formation of the transition state, leading to a more ordered arrangement. oup.comresearchgate.net This is in contrast to the dissociative nature of the Eigen-Wilkins mechanism. The geometry of some uranyl complexes indicates that there are no steric constraints that would prevent an associative ligand substitution mechanism. diva-portal.org

Uranyl Ion Reactivity and Coordination Chemistry

The reactivity of the uranyl ion is significantly influenced by its coordination environment, particularly the ligands in the equatorial plane. This section explores how these ligands affect reactivity, the complexation of uranyl with fluoride in aqueous solutions, and its coordination in more complex silicate (B1173343) structures.

Influence of Equatorial Ligands on Uranyl Ion Reactivity

The ligands coordinated to the uranyl ion in its equatorial plane have a profound effect on the reactivity of the normally inert axial oxygen atoms. tennessee.eduosti.govpnnl.govtennessee.edu Strong σ-donating ligands in the equatorial plane can increase the electron density on the uranium center. tennessee.eduosti.govtennessee.edu This, in turn, weakens the strong U=O bonds of the uranyl ion, making the axial oxygens more basic and reactive. tennessee.eduosti.govtennessee.edu This increased reactivity can lead to unexpected chemical transformations, such as the non-photochemical formation of uranyl peroxide from certain uranyl hydroxide (B78521) species. tennessee.edutennessee.edu

The weakening of the U=O bond is also reflected in spectroscopic data, where the U-O stretching frequency is observed to decrease. rsc.org This activation of the uranyl oxo groups by equatorial ligands is a key area of research for developing new catalytic and separation technologies. osti.govpnnl.gov

Complexation and Speciation of Uranyl with Fluoride in Aqueous Solutions

In aqueous solutions, the uranyl ion forms a series of complexes with fluoride ions. rsc.orgresearchgate.net Spectrophotometric and Raman spectroscopic studies have identified the successive formation of UO₂F⁺, UO₂F₂(aq), UO₂F₃⁻, and UO₂F₄²⁻. rsc.orgresearchgate.net More recent studies using Raman spectroscopy have also provided the first experimental observation of the pentachloro complex, UO₂F₅³⁻. researchgate.net

The stability of these complexes has been found to increase with temperature. rsc.orgresearchgate.net Thermodynamic studies have shown that the complexation of uranyl with fluoride is a slightly endothermic and entropy-driven process. rsc.org The coordination chemistry of uranyl in aqueous solutions is fundamental to understanding its behavior in the nuclear fuel cycle and in environmental systems. rsc.org

Uranyl Fluoride Species in Aqueous Solution

ComplexChargeMethod of Identification
UO₂F⁺+1Spectrophotometry, Raman Spectroscopy rsc.orgresearchgate.net
UO₂F₂(aq)0Spectrophotometry, Raman Spectroscopy rsc.orgresearchgate.net
UO₂F₃⁻-1Spectrophotometry, Raman Spectroscopy rsc.orgresearchgate.net
UO₂F₄²⁻-2Spectrophotometry, Raman Spectroscopy rsc.orgresearchgate.net
UO₂F₅³⁻-3Raman Spectroscopy researchgate.net

Coordination Modes in Complex Uranyl Silicate Frameworks

In complex silicate structures, the uranyl ion exhibits a variety of coordination modes. semanticscholar.orgmdpi.comarizona.eduuh.edu The most common coordination polyhedron for U⁶⁺ in uranyl silicate minerals is the pentagonal bipyramid, where the uranyl ion is surrounded by five equatorial oxygen atoms. arizona.edu However, other coordination environments are also observed, including tetragonal bipyramids (four equatorial ligands) and even octahedral coordination. semanticscholar.orgmdpi.comuh.edu

In some complex this compound silicate frameworks, U⁶⁺ can adopt multiple coordination modes within the same structure. semanticscholar.orgmdpi.com For instance, UO₆ octahedra, UO₆F, and UO₇ pentagonal bipyramids have been observed. semanticscholar.orgmdpi.com The uranyl polyhedra can link together by sharing edges to form chains, which are then further connected by silicate tetrahedra to create complex layers and open frameworks. arizona.edu These intricate structures highlight the versatile coordination chemistry of the uranyl ion.

Applications in Nuclear Science and Nonproliferation Research

Nuclear Forensics: Characterization and Source Attribution

In the field of nuclear forensics, the ability to identify and characterize seized nuclear materials is paramount to determining their origin and processing history. Uranyl fluoride (B91410) plays a critical role in this endeavor, as its physical and chemical properties can hold clues about the specific processes used to create it.

Identification of Unknown Uranium Species for Material History Correlation

The identification of uranyl fluoride in an unknown sample is a significant first step in correlating that material to a specific point in the nuclear fuel cycle. tennessee.eduosti.gov Since UO₂F₂ is a direct hydrolysis product of UF₆, its presence strongly suggests that the uranium has undergone or was intended for enrichment. spiedigitallibrary.orgtennessee.edu The chemical and physical characteristics of the UO₂F₂ particles, such as their size, morphology, and the presence of impurities, can provide further insights into the material's history. acs.org

For instance, the specific hydration state of the this compound can indicate the environmental conditions to which it has been exposed and for how long. tennessee.eduosti.gov Researchers have identified different hydrated forms of this compound, such as [(UO₂F₂)(H₂O)]₇·4H₂O, and understanding the transitions between these states is crucial for interpreting the history of a sample. tennessee.eduosti.gov The degradation of this compound over time, potentially forming uranyl hydroxides and peroxides, can also offer chronological information. tennessee.eduosti.gov

Furthermore, the morphology of UO₂F₂ particles can be indicative of the production process. Studies have shown that the fluorination of uranium oxides under different conditions can produce UO₂F₂ with distinct shapes, such as microspheres, microrods, and microplates. acs.orgnih.govnih.gov These morphological differences could potentially be used for forensic purposes to distinguish between different production routes. acs.org

Advanced Analytical Methodologies for Nuclear Material Fingerprinting

Developing advanced analytical techniques to "fingerprint" nuclear materials is a key objective of nuclear forensics. For this compound, this involves detailed analysis of its elemental and isotopic composition. The ratio of fluorine to uranium, for example, can reveal information about the specific chemical processes the material has undergone. ans.orgornl.gov

A groundbreaking development in this area is the simultaneous detection of fluorine and uranium isotopes in single particles. ans.orgornl.govfornl.org Researchers at Oak Ridge National Laboratory have combined Laser-Induced Breakdown Spectroscopy (LIBS) and Laser Ablation Multi-Collector Inductively Coupled Plasma Mass Spectrometry (LA-MC-ICP-MS) to achieve this. ans.orgornl.govacs.orgosti.govnih.gov LIBS is used to detect the elemental fluorine, while LA-MC-ICP-MS provides high-precision measurements of the uranium isotopes (²³⁴U, ²³⁵U, and ²³⁸U). acs.orgosti.govnih.gov

This combined technique allows for the rapid analysis of numerous individual particles, providing a detailed fingerprint of the material. ans.orgornl.govfornl.org For example, experiments have shown that by analyzing UO₂F₂ particles subjected to different heat treatments, the loss of fluorine can be correlated with the calcination process. acs.orgosti.gov This type of data is invaluable for understanding the thermal history of a sample. The ability to quickly measure both the F/U ratio and the uranium isotopic ratios in a large number of particles significantly enhances the ability to attribute a material to a specific source or process. acs.org

Nonproliferation Monitoring and Safeguards

International efforts to prevent the spread of nuclear weapons rely heavily on the ability to monitor and verify that nuclear materials and facilities are being used for peaceful purposes. The detection of specific chemical signatures, or indicators, associated with undisclosed uranium enrichment is a cornerstone of these safeguards.

Detection of Undisclosed Uranium Enrichment Indicators

This compound is considered a powerful indicator of uranium enrichment activities. researchgate.netresearchgate.netoptica.org Its formation is a direct consequence of the release of UF₆, which is central to the most common enrichment methods. spiedigitallibrary.orgwikipedia.org Because UF₆ is highly reactive with water vapor in the atmosphere, any leak or release will rapidly produce UO₂F₂ and hydrogen fluoride (HF). spiedigitallibrary.orgwikipedia.orgk25atomichistorycenter.orgwikipedia.org

The detection of UO₂F₂ particles in environmental samples taken near a facility can, therefore, indicate the presence of undeclared uranium enrichment operations. researchgate.netfrontiersin.org Since this compound has a negligible natural background presence, its detection is a strong anomaly. researchgate.netresearchgate.net This makes it a key target for environmental sampling and analysis by organizations such as the International Atomic Energy Agency (IAEA). ornl.gov

The development of sensitive detection techniques is crucial for this purpose. Standoff detection methods, such as those using ultrafast laser filamentation-induced fluorescence, are being explored to enable the remote detection of this compound, which would significantly enhance monitoring capabilities. researchgate.netoptica.org

Rapid Particle Analysis for Isotopic and Elemental Determination

The timely analysis of environmental samples is critical for effective nonproliferation monitoring. The ability to rapidly analyze individual particles for both their elemental and isotopic composition provides inspectors with actionable information. The aforementioned combination of LIBS and LA-MC-ICP-MS is a prime example of a technique that addresses this need. ans.orgornl.gov

This dual analysis provides a more complete picture than either technique could alone. ornl.gov While ICP-MS is excellent for determining uranium isotopic ratios, it is not well-suited for detecting electronegative elements like fluorine. ornl.gov LIBS, on the other hand, is highly sensitive to fluorine. ornl.govfornl.org By integrating these two methods, inspectors can quickly determine if a particle contains both uranium and fluorine, and also measure the precise isotopic composition of the uranium. ornl.gov This capability to analyze dozens of particles in minutes is a significant advancement for nuclear safeguards. ans.orgornl.govfornl.org

Contribution to Fundamental Uranium Chemistry Understanding

The study of this compound and its reactions not only supports nuclear security applications but also contributes to a deeper fundamental understanding of uranium chemistry. tennessee.edu Despite the long history of the nuclear industry, many aspects of uranium's chemical behavior are still being discovered. tennessee.edu

Research into the degradation pathways of this compound under various environmental conditions, for instance, has revealed unexpected reactivity. tennessee.edu Studies have shown that UO₂F₂ can react with water vapor to form uranyl hydroxide (B78521) and even uranyl peroxide species, challenging previous assumptions about the stability of the uranyl ion (UO₂²⁺). tennessee.eduosti.gov

Elucidation of Uranyl Ion Chemical Behavior in Diverse Conditions

Understanding the chemical behavior of the uranyl ion (UO₂²⁺) from this compound under various environmental conditions is critical for predicting its stability, transport, and for identifying unknown nuclear materials. osti.govtennessee.edu The chemistry of many uranium compounds, including this compound, has historically been focused on bulk material production for the nuclear industry, leaving gaps in the knowledge of its behavior in diverse environmental settings. osti.gov

Recent research has focused on how environmental factors like humidity and temperature affect the stability and chemical form of this compound. Studies have shown that this compound is not stable at elevated water vapor pressures, undergoing a chemical transformation. osti.gov It reacts with water vapor to form uranyl hydroxide and, subsequently, uranyl peroxide species. osti.gov This degradation pathway was not well understood previously, and this knowledge is vital for guiding forensic analysis of nuclear materials. osti.gov

The stability of this compound has been systematically studied under different conditions. For example, at 25°C and 35°C, this compound is stable at 32% relative humidity but degrades at or above 59% relative humidity. researchgate.net This indicates that water vapor pressure is a key driver for its transformation into hydroxide and peroxide forms. researchgate.net The initial reaction involves the absorption of water molecules, leading to the formation of a hydrated phase, identified as [(UO₂F₂)(H₂O)]₇·4H₂O, before further transformation. osti.govtennessee.edu

Spectroscopic techniques have been instrumental in studying the speciation of the uranyl ion. Time-resolved laser-induced fluorescence spectroscopy (TRLFS) has been used to investigate the complexation of uranyl(VI) with fluoride, identifying the formation of four successive complexes: UO₂F⁺, UO₂F₂(aq), UO₂F₃⁻, and UO₂F₄²⁻. researchgate.netrsc.org The thermodynamics of these complexation reactions are important for designing and controlling processes in the nuclear fuel cycle and for modeling the migration of uranium in waste disposal scenarios. rsc.org Studies have shown that the formation of these this compound complexes is endothermic and entropy-driven. rsc.org

The table below summarizes the this compound complexes identified in aqueous solutions.

Table 1. This compound Complexes in Aqueous Solution

Complex Formula Name
UO₂F⁺ Uranyl monofluoride
UO₂F₂(aq) Uranyl difluoride (aqueous)
UO₂F₃⁻ Uranyl trifluoride
UO₂F₄²⁻ Uranyl tetrafluoride

This table is based on data from speciation studies. researchgate.netrsc.org

Furthermore, the behavior of uranyl ions in the presence of other common ions like carbonate and under varying pH conditions has been investigated. researchgate.net In carbonate solutions containing hydrogen peroxide, uranyl ions can precipitate as uranium peroxide at acidic pH (3-4) or as sodium diuranate (clarkeite) at a pH above 13. researchgate.net Understanding these precipitation characteristics is essential for managing uranium in waste streams.

Development of Enhanced Analytical Techniques for Uranium Compounds

The need to accurately detect and characterize uranium compounds like this compound for nuclear nonproliferation and forensics has driven the development of advanced analytical techniques. routledge.com These methods aim to be rapid, non-destructive, and highly sensitive, providing detailed information about a material's origin and processing history. ornl.govosti.gov

A significant recent advancement is the combination of Laser-Induced Breakdown Spectroscopy (LIBS) and Laser Ablation Multi-Collector Inductively Coupled Plasma Mass Spectrometry (LA-MC-ICP-MS). ornl.govans.org This tandem approach allows for the simultaneous detection of both fluorine and uranium isotopes in a single microscopic particle for the first time. ornl.gov Since fluorine is a key element in the uranium enrichment process, detecting it alongside uranium isotopes can provide strong evidence of specific nuclear activities. ornl.govans.org This integrated technique can analyze dozens of particles in minutes, drastically increasing the speed of analysis compared to traditional methods. ornl.gov

Raman spectroscopy has also emerged as a powerful, non-destructive tool for the rapid identification of uranium compounds. osti.govresearchgate.net It can distinguish between different chemical forms (like oxides, hydroxides, and fluorides) that may have similar stoichiometries. osti.gov Researchers have developed optimized parameters for high-throughput Raman measurements of this compound to prevent laser-induced degradation of the sample while reducing measurement times by as much as 99%. researchgate.netosti.gov

Other established and developing techniques play crucial roles in the analysis of uranium compounds. nih.gov These include:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Offers high accuracy and precision for measuring total uranium and isotopic ratios. nih.gov

X-ray Fluorescence (XRF) : A common, non-destructive method for determining the elemental composition of uranium samples, with portable versions available for in-field screening. olympianwatertesting.comfrontiersin.org

Alpha and Gamma Spectrometry : Used to identify and quantify specific radionuclides and uranium isotopes in a sample. olympianwatertesting.com

X-ray Diffraction (XRD) : Characterizes the crystal structure of uranium compounds. olympianwatertesting.com

The table below compares several analytical techniques used for the characterization of uranium compounds.

Table 2. Comparison of Analytical Techniques for Uranium Compounds

Technique Information Provided Advantages Limitations
LIBS-ICP-MS Simultaneous elemental (Fluorine) and isotopic (Uranium) composition of single particles. ornl.govans.org Rapid, high-throughput, provides strong nonproliferation signature. ornl.gov Requires specialized, integrated equipment. ornl.gov
Raman Spectroscopy Molecular structure, chemical form identification. osti.govresearchgate.net Non-destructive, rapid, can be used for in-situ analysis. researchgate.netrsc.org Can be susceptible to laser-induced sample degradation if not optimized. researchgate.netosti.gov
ICP-MS Total uranium concentration, isotopic ratios. nih.gov High accuracy and precision, low detection limits. nih.gov More time-consuming sample preparation compared to other methods. nih.gov
X-ray Fluorescence (XRF) Elemental composition. olympianwatertesting.com Non-destructive, fast, portable options available. olympianwatertesting.comfrontiersin.org Does not provide isotopic information; can have matrix interference. olympianwatertesting.com
Alpha/Gamma Spectrometry Isotopic composition, radioactivity. olympianwatertesting.com Highly sensitive for detecting low levels of radionuclides. olympianwatertesting.com Can require chemical separation; some isotopes have low-energy emissions that are difficult to detect. nih.gov

This table synthesizes information from multiple sources on analytical methodologies. ornl.govresearchgate.netrsc.orgosti.govans.orgresearchgate.netnih.govolympianwatertesting.comfrontiersin.org

These advancements in analytical chemistry are crucial for strengthening nuclear safeguards and providing robust tools for the forensic analysis of nuclear materials. routledge.com

Q & A

Q. What are the primary methods for synthesizing uranyl fluoride (UO₂F₂) in laboratory settings, and how do reaction conditions influence product purity?

this compound is commonly synthesized via the reaction of uranium hexafluoride (UF₆) with moisture , or through fluorination of uranium oxides (e.g., UO₃) using sulfur tetrafluoride (SF₄) or nitrogen trifluoride (NF₃). The latter method requires precise temperature control (e.g., 200–400°C) to avoid intermediate oxyfluoride formation . Product purity is highly sensitive to moisture levels and gas-phase reactant velocities; anhydrous conditions and controlled gas flow rates minimize hydrolysis byproducts .

Q. How can Raman spectroscopy be applied to characterize this compound complexes in aqueous solutions?

Raman spectroscopy, combined with quantum chemical calculations, is effective for identifying uranyl-fluoride speciation (e.g., UO₂F⁺, UO₂F₃⁻) by analyzing symmetric stretching (ν₁) modes of the UO₂²⁺ core. Shifts in ν₁ (~830–860 cm⁻¹) correlate with fluoride coordination numbers, while computational models (e.g., density functional theory) validate structural assignments .

Q. What are the key challenges in measuring fluorescence properties of solid-phase this compound compared to its solution-phase counterparts?

Solid-phase this compound exhibits minimal fluorescence (≤0.3% intensity of uranyl nitrate) due to quenching effects from crystal lattice rigidity and hydration states. In contrast, solution-phase fluorescence is enhanced by fluoride ion mobility, which stabilizes excited-state electronic transitions. Researchers must account for hydration history and crystallinity when interpreting solid-phase data .

Advanced Research Questions

Q. How can thermodynamic inconsistencies in this compound complexation constants be resolved across experimental and computational studies?

Discrepancies arise from varying ionic strengths, temperature regimes, and speciation models. A systematic approach involves:

  • Conducting high-precision potentiometric titrations under inert atmospheres to minimize hydrolysis.
  • Cross-validating results with spectroscopic techniques (e.g., EXAFS for structural data) .
  • Applying activity coefficient corrections (e.g., Pitzer equations) for concentrated electrolytes .

Q. What experimental strategies address the lack of viscosity and thermal conductivity data for this compound solutions in reactor design applications?

For SHEBA II reactor modeling, researchers can:

  • Use capillary viscometry with corrosion-resistant cells (e.g., Hastelloy C-276) for viscosity measurements.
  • Employ transient hot-wire methods for thermal conductivity, ensuring calibration against reference fluids (e.g., molten salts) .
  • Validate data against molecular dynamics simulations parameterized for UO₂²⁺-F⁻ interactions .

Q. Why do fluorescence spectra of this compound complexes show conflicting trends between ligand-field theory and experimental observations?

Theoretical models predict a ~2000 cm⁻¹ blueshift in electronic transitions due to equatorial fluoride ligands, but experimental spectra often show ligand-independent band positions. This contradiction arises from overlapping charge-transfer (CT) and f-f transitions. To resolve this:

  • Use low-temperature luminescence spectroscopy to reduce spectral broadening.
  • Apply parallel factor analysis (PARAFAC) to deconvolute overlapping bands .
  • Compare with chloride/bromide analogues to isolate ligand-specific effects .

Q. How do kinetic parameters for this compound reactions (e.g., with SF₄) vary under non-ideal flow conditions, and how can these be modeled?

The reaction rate with SF₄ follows a 1.55-order dependence on gas partial pressure and is independent of flow velocity above a critical threshold (~5 cm/s). Activation energy (32 kcal/mol) suggests a rate-limiting step involving fluorine abstraction. Modeling requires:

  • Fixed-bed reactor simulations with Arrhenius corrections for temperature gradients.
  • In situ mass spectrometry to track intermediate species (e.g., UF₄) .

Methodological Guidance

Q. What protocols ensure reproducibility in this compound synthesis and handling?

  • Conduct reactions in rigorously dried systems (e.g., gloveboxes with <1 ppm H₂O).
  • Characterize products via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) to confirm phase purity .
  • Store samples in sealed ampules under argon to prevent hygroscopic degradation .

Q. How can researchers mitigate self-absorption artifacts in this compound luminescence studies?

  • Use thin-film samples or dilute solid dispersions (e.g., in KBr matrices).
  • Apply front-face detection geometry to minimize path-length effects .
  • Validate with time-resolved spectroscopy to differentiate radiative vs. non-radiative decay .

Q. What computational frameworks are recommended for modeling this compound charge-transfer dynamics?

  • Combine multiconfigurational CASSCF/CASPT2 methods for ground/excited-state energetics.
  • Incorporate solvent effects via polarizable continuum models (PCM) or explicit water/fluoride coordination .
  • Benchmark against experimental EXAFS data for ligand-distance validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.